1-Methanesulfonyl-2-methylpiperazine
Description
Contextualizing the Piperazine (B1678402) Scaffold in Advanced Chemical Synthesis and Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.com This structural motif is a cornerstone in the design of new molecules, largely due to its unique physicochemical properties and synthetic versatility.
Historical Trajectories and Current Research Trends in Piperazine Derivatives
Historically, the piperazine scaffold was recognized for its therapeutic potential, initially used for its anthelmintic properties. researchgate.net Over the decades, its role has expanded dramatically, and it is now considered a "privileged structure" in drug discovery. researchgate.netnih.govresearchgate.net This designation stems from its frequent appearance in a vast number of biologically active compounds and approved drugs across a wide spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govresearchgate.netrsc.orgnih.gov The two nitrogen atoms within the ring can serve as hydrogen bond acceptors and donors, which helps to improve the pharmacological and pharmacokinetic profiles of drug candidates by enhancing water solubility and bioavailability. mdpi.com
Current research trends continue to leverage the piperazine core. researchgate.net While approximately 80% of piperazine-containing drugs feature substitutions only at the nitrogen positions, recent advancements have focused on the C–H functionalization of the carbon atoms on the piperazine ring to create greater structural diversity. mdpi.com Researchers are actively exploring novel piperazine derivatives for a multitude of applications, including their use as ligands in catalysis and as components in metal-organic frameworks (MOFs). rsc.org
Conformational Dynamics and Stereoelectronic Effects of Substituted Piperazine Ring Systems
Structurally, the piperazine ring typically adopts a stable chair conformation, similar to cyclohexane. rsc.org The introduction of substituents onto the ring, such as the methyl group in 1-Methanesulfonyl-2-methylpiperazine, has significant conformational implications. A substituent at the 2-position can exist in either an axial or an equatorial orientation. The preferred conformation influences the molecule's three-dimensional shape and, consequently, its ability to interact with biological targets like enzymes or receptors. nih.gov
Significance of Sulfonamide Functionalities in Organic and Medicinal Chemistry Research
The sulfonamide functional group (R-SO₂NR'R'') is a critical component in the field of chemistry. wikipedia.org Its discovery revolutionized medicine with the advent of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgajchem-b.com The sulfonamide moiety is characterized by its rigid structure, which makes its derivatives typically crystalline. wikipedia.org
Beyond its foundational role in antibacterial agents, the sulfonamide group is present in a wide array of drugs with diverse pharmacological activities. ajchem-b.comnih.gov These include diuretics (e.g., hydrochlorothiazide), anticonvulsants, and anti-inflammatory agents. wikipedia.orgwikipedia.org The sulfonamide group's utility stems from its ability to act as a stable and effective bioisostere for amide or carboxylic acid groups, and its capacity to participate in strong hydrogen bonding interactions, which are crucial for binding to biological targets. nih.gov In synthetic chemistry, sulfonamides are valued as building blocks for creating more complex pharmaceutical agents. ajchem-b.com
Rationale for Dedicated Research on this compound
The specific combination of the piperazine ring, a C-2 methyl substituent, and a methanesulfonyl group on one of the nitrogens provides a compelling basis for dedicated research into this compound.
Theoretical Implications for Structure-Property Relationships
The structure of this compound presents a unique platform for studying structure-property relationships. The molecule integrates three distinct chemical features:
The Piperazine Core : Confers properties such as aqueous solubility and a defined conformational geometry. researchgate.net
The 2-Methyl Group : Introduces chirality and steric bulk, influencing the preferred conformation of the piperazine ring. This substitution pattern is less common than N-substitution, offering opportunities to explore novel structural space. mdpi.com
The Methanesulfonyl Group : This sulfonamide functionality significantly alters the electronic properties of the adjacent nitrogen atom, reducing its basicity compared to a typical alkylated amine. Its presence also enhances polarity and provides a hydrogen bond acceptor site (the sulfonyl oxygens).
The interplay between these components—the conformational bias from the methyl group and the electronic influence of the methanesulfonyl group—creates a molecule with a distinct three-dimensional arrangement and surface electronic potential. Research on this compound allows for the systematic investigation of how these combined features affect its physical properties and interactions with other molecules.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H14N2O2S |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 120554-47-2 |
| Appearance | White to yellow crystalline powder |
| Melting Point | 61-63 °C |
| Boiling Point | 155 °C |
Potential as a Modular Building Block in Complex Molecular Architectures
This compound is well-suited for use as a modular building block in the synthesis of more complex molecules. researchgate.net The presence of a secondary amine within the piperazine ring provides a reactive site for further functionalization. This allows for the covalent attachment of other molecular fragments through reactions such as alkylation, acylation, or reductive amination.
This modularity is highly valuable in drug discovery and materials science. nih.gov By incorporating the this compound unit, chemists can systematically modify larger molecular architectures. The sulfonamide group enhances the solubility and reactivity of the compound, making it a valuable intermediate in pharmaceutical synthesis. smolecule.com For example, similar piperazine sulfonamide structures have been used as intermediates in the synthesis of novel therapeutic agents, demonstrating the practical application of such building blocks. mdpi.comossila.com The specific stereochemistry of the 2-methyl group can also be used to introduce chirality into the final product, which is often a critical factor for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZFGHUEAYIHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methanesulfonyl 2 Methylpiperazine
Advanced Synthetic Routes to 1-Methanesulfonyl-2-methylpiperazine
Advanced synthetic methodologies for this compound focus on efficiency, selectivity, and the ability to introduce chirality. These routes include direct sulfonylation of 2-methylpiperazine (B152721) and multi-step sequences involving the formation of the piperazine (B1678402) ring.
Direct Sulfonylation of 2-Methylpiperazine
The most straightforward approach to this compound involves the direct reaction of 2-methylpiperazine with a methanesulfonylating agent. This method is favored for its atom economy and simplicity.
The direct sulfonylation of 2-methylpiperazine is typically achieved by reacting it with methanesulfonyl chloride in the presence of a base. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in a suitable organic solvent. The primary challenge in this approach is achieving mono-sulfonylation, as the piperazine ring contains two secondary amine groups, which can lead to the formation of the di-sulfonylated byproduct, 1,4-bis(methanesulfonyl)-2-methylpiperazine.
The selective synthesis of this compound via direct sulfonylation is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Reaction Parameters:
Base: A variety of organic and inorganic bases can be employed. Organic bases such as triethylamine (B128534) (TEA) and pyridine (B92270) are commonly used. cbijournal.com Inorganic bases like potassium carbonate have also been utilized. nih.gov The choice of base can influence the reaction rate and selectivity.
Solvent: The reaction is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). mdpi.comcbijournal.com The solvent's polarity can affect the solubility of the reactants and the reaction pathway.
Temperature: The reaction is often carried out at reduced temperatures, such as 0 °C to room temperature, to control the exothermic nature of the reaction and to enhance selectivity for mono-sulfonylation. mdpi.com
Stoichiometry: Careful control of the molar ratio of 2-methylpiperazine to methanesulfonyl chloride is crucial to minimize the formation of the di-sulfonylated byproduct. Using a slight excess of 2-methylpiperazine can favor the formation of the mono-sulfonylated product.
Catalyst Systems:
While the direct sulfonylation of amines is often performed without a catalyst, research into catalytic methods aims to improve efficiency and selectivity. For the sulfonylation of less reactive amines, catalysts can be employed. However, for a reactive substrate like 2-methylpiperazine, the focus is more on controlling the reaction conditions to achieve the desired outcome.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Base | Triethylamine, Pyridine | Neutralizes HCl, drives reaction forward. | cbijournal.com |
| Solvent | Dichloromethane, THF | Provides a medium for the reaction. | mdpi.comcbijournal.com |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and selectivity. | mdpi.com |
| Stoichiometry | Excess 2-methylpiperazine | Favors mono-sulfonylation. | - |
The synthesis of enantiomerically pure forms of this compound, namely (R)-1-Methanesulfonyl-2-methylpiperazine and (S)-1-Methanesulfonyl-2-methylpiperazine, requires the use of chiral starting materials or chiral auxiliaries. The most common strategy involves the sulfonylation of optically active 2-methylpiperazine.
The preparation of chiral 2-methylpiperazine can be achieved through several methods, including:
Resolution of racemic 2-methylpiperazine: This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. google.com The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine.
Synthesis from chiral precursors: Chiral 2-methylpiperazine can be synthesized from readily available chiral building blocks, such as amino acids. For example, chiral amino acids can be converted to orthogonally protected 1,2-diamines, which then undergo cyclization to form the chiral piperazine ring. rsc.org Protecting group strategies are crucial in these multi-step syntheses to ensure regioselectivity. jocpr.com
Once the enantiomerically pure (R)- or (S)-2-methylpiperazine is obtained, it can be directly sulfonylated with methanesulfonyl chloride under optimized conditions, similar to the synthesis of the racemic compound, to yield the corresponding chiral this compound.
| Chiral Precursor/Method | Description | Reference |
|---|---|---|
| Resolution with Tartaric Acid | Formation and separation of diastereomeric salts of 2-methylpiperazine. | google.com |
| Synthesis from Amino Acids | Multi-step synthesis involving cyclization of a chiral diamine derived from an amino acid. | rsc.org |
| Mitsunobu Cyclization | An intramolecular Mitsunobu reaction can be employed to form the chiral piperazine ring. | researchgate.net |
Multi-Step Synthesis from Precursors and Related Intermediates
An alternative to the direct sulfonylation of a pre-existing piperazine ring is the construction of the this compound molecule through a multi-step sequence where the piperazine ring is formed as a key step. This approach offers flexibility in introducing various substituents and controlling stereochemistry.
The formation of the 2-methylpiperazine ring is a key step in these multi-step syntheses. Common ring-closure strategies include:
Cyclization of N-(2-hydroxypropyl)ethylenediamine: This precursor can undergo intramolecular cyclization to form 2-methylpiperazine. iitm.ac.in This reaction can be promoted by photocatalysis over semiconductor-zeolite composite catalysts. iitm.ac.in
Reductive amination of a suitable diketone or ketoamine: A linear precursor containing the necessary carbon and nitrogen atoms can be cyclized via intramolecular reductive amination.
Double N-alkylation of a diamine: Reaction of a 1,2-diamine with a di-electrophile can lead to the formation of the piperazine ring.
Once the 2-methylpiperazine ring is formed, often with protecting groups on one or both nitrogen atoms, the methanesulfonyl group can be introduced, followed by deprotection if necessary. The use of orthogonal protecting groups allows for the selective functionalization of the two nitrogen atoms of the piperazine ring. researchgate.net
| Ring-Closure Method | Precursor | Key Features | Reference |
|---|---|---|---|
| Intramolecular Cyclization | N-(2-hydroxypropyl)ethylenediamine | Can be photocatalyzed. | iitm.ac.in |
| Intramolecular Reductive Amination | Acyclic ketoamine | Forms the piperazine ring in one step. | - |
| Double N-Alkylation | 1,2-diamine and a di-electrophile | Builds the ring from two components. | mdpi.com |
Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules, including piperazine derivatives. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of piperazine scaffolds. rsc.orgwikipedia.org
The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using a diamine, such as a derivative of ethylenediamine, as the amine component, the resulting Ugi product can be designed to undergo a subsequent intramolecular cyclization to form a piperazine ring. thieme-connect.comnih.gov This strategy allows for the rapid assembly of substituted piperazine cores from simple and diverse starting materials. nih.govresearchgate.net
While the direct synthesis of this compound via an MCR has not been extensively reported, it is conceivable that a suitably functionalized precursor could be assembled using an MCR, which would then be converted to the target molecule in subsequent steps. For instance, an MCR could be used to generate a complex acyclic intermediate containing the necessary atoms for the piperazine ring, which is then cyclized and sulfonylated.
Derivatization and Functionalization Strategies of the Chemical Compound
The derivatization of this compound is centered on the reactivity of the unsubstituted secondary amine at the N-4 position. This nitrogen atom serves as the primary site for introducing a wide array of chemical functionalities through various synthetic transformations.
The secondary amine of the piperazine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for elaborating the core structure and are widely employed in the synthesis of diverse derivatives.
N-Alkylation: The reaction of the secondary amine with alkyl halides, such as alkyl bromides or iodides, is a common method for introducing alkyl substituents. organic-chemistry.org This reaction typically proceeds via an SN2 mechanism. nih.gov To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base such as potassium carbonate or a non-nucleophilic organic base like triethylamine is often used. researchgate.net However, a significant challenge in the alkylation of piperazines is controlling the degree of substitution. The mono-alkylated product is also a nucleophile and can react further with the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.netnih.gov To favor mono-alkylation, an excess of the starting piperazine can be used, or the reaction can be performed under dilute conditions. researchgate.net
For instance, the N-alkylation of piperazine derivatives is a key step in the synthesis of many pharmaceutical compounds. mdpi.com While specific examples for this compound are not abundant in publicly available literature, the general principles of piperazine chemistry apply.
Interactive Data Table: General Conditions for N-Alkylation of Piperazine Derivatives
| Electrophile | Base | Solvent | Temperature | Typical Yield (%) |
| Alkyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 60-90 |
| Benzyl Chloride | Et₃N | Dichloromethane | Room Temp | 70-95 |
| Alkyl Iodide | NaHCO₃ | Dimethylformamide | 50-80 °C | 65-85 |
Note: Yields are generalized for piperazine derivatives and may vary for this compound.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to scavenge the HCl or carboxylic acid byproduct. nih.gov Unlike N-alkylation, overacylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine, effectively deactivating it towards further reaction. researchgate.net This high degree of control makes N-acylation a reliable method for functionalization. These reactions are often high-yielding and can be performed under mild conditions. nih.gov
Functionalization of the carbon skeleton of the piperazine ring or the 2-methyl group is significantly more challenging than N-functionalization. nih.gov The C-H bonds of the piperazine ring are generally unreactive and require advanced synthetic methods for activation.
Recent advances in organic synthesis have explored the C-H functionalization of piperazines, often employing photoredox catalysis. nih.govnih.gov These methods typically require the piperazine nitrogens to be protected, for example, with a Boc (tert-butoxycarbonyl) group, which can direct the functionalization to an adjacent C-H bond. nih.gov An α-amino radical is generated, which can then couple with various radical acceptors like aryls or vinyls. nih.gov However, the presence of the electron-withdrawing methanesulfonyl group and the unsubstituted N-H in this compound complicates the direct application of these methods. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and electron density of the ring, making it less susceptible to certain types of C-H activation.
Direct functionalization of the 2-methyl group is also not straightforward. While the methyl group on 2-methylpiperazine has been shown to influence the reactivity of the adjacent nitrogen atoms, its own C-H bonds are not readily functionalized without resorting to harsh radical conditions that may lack selectivity and could compromise the integrity of the rest of the molecule. organic-chemistry.orgresearchgate.net
The methanesulfonyl group is generally a robust and stable functional group, resistant to many common reaction conditions. chem-station.com This stability is a key reason for its use as a protecting group for amines. chem-station.com However, under specific and often harsh conditions, it can be modified or removed.
Cleavage of the N-S bond in sulfonamides typically requires strong reducing agents or highly acidic conditions. researchgate.net For example, reductive cleavage can sometimes be achieved using reagents like sodium amalgam or dissolving metal reductions (e.g., sodium in liquid ammonia). Acid-catalyzed hydrolysis of sulfonamides is also possible but often requires forcing conditions, such as concentrated strong acids at elevated temperatures. researchgate.net For instance, trifluoromethanesulfonic acid has been used for the chemoselective acidic hydrolysis of certain N-arylsulfonamides. researchgate.net The applicability of these methods to this compound would depend on the compatibility of other functional groups in the molecule with these harsh reagents.
In some contexts, the sulfonyl group can act as a leaving group in elimination reactions, although this is less common for N-sulfonyl derivatives compared to O-sulfonyl compounds (mesylates, tosylates). organic-chemistry.org There is also precedent for 1,3-sulfonyl migrations in certain heterocyclic systems under basic conditions, indicating the potential for rearrangements involving the methanesulfonyl group. organic-chemistry.org
Chemical Reactivity and Mechanistic Pathways of the Chemical Compound
The reactivity of this compound is dominated by the nucleophilic character of the N-4 nitrogen and the electrophilic nature of the sulfur atom in the methanesulfonyl group.
The lone pair of electrons on the secondary amine at the N-4 position makes it a potent nucleophile. nih.gov As discussed in section 2.2.1, this nucleophilicity drives its reactions with a variety of electrophiles, including alkyl halides and acylating agents, to form new C-N and C=O bonds, respectively. nih.govnih.gov The reaction proceeds via a standard nucleophilic addition or substitution mechanism. The steric hindrance from the adjacent 2-methyl group may slightly modulate the reactivity of the N-4 amine compared to an unsubstituted piperazine, but it does not prevent these fundamental reactions.
Conversely, the sulfur atom of the methanesulfonyl group is electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. While it is generally unreactive, it can be attacked by strong nucleophiles. However, nucleophilic substitution at the sulfonyl sulfur is a relatively slow process compared to reactions at a carbonyl carbon. researchgate.net The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. researchgate.net
Sulfonamides are known for their general stability towards hydrolysis under neutral conditions. chem-station.com The N-S bond is significantly more resistant to cleavage than, for example, an ester or an amide bond in a peptide. researchgate.net This stability contributes to their utility in medicinal chemistry and as protecting groups. chem-station.com
However, under strongly acidic or basic conditions, hydrolysis can occur. Acid-catalyzed hydrolysis typically involves protonation of one of the sulfonyl oxygens or the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. researchgate.net The rate of degradation under acidic conditions can be pH-dependent. nih.govnih.gov For example, studies on various sulfonamides have shown that lowering the pH can promote their degradation. nih.gov
Alkaline hydrolysis is generally slower and involves the direct attack of a hydroxide (B78521) ion on the electrophilic sulfur atom. researchgate.net The degradation of sulfonamides in environmental or biological systems can also proceed via photocatalytic degradation, which may involve radical intermediates and lead to products from hydroxyl substitution, amide hydrolysis, or elimination of the sulfone group. nih.gov
Stereospecific and Regioselective Transformations of this compound
The inherent chirality and the presence of two distinct nitrogen atoms in this compound make it a valuable building block in medicinal chemistry for the synthesis of complex molecules. The transformations of this compound can be controlled to achieve high levels of stereospecificity and regioselectivity, which are crucial for the desired biological activity of the final products. Research in this area has primarily focused on the selective functionalization of the unsubstituted secondary amine at the N4 position, leveraging the directing effect of the existing substituents.
Regioselective N-Arylation in the Synthesis of 11β-HSD1 Inhibitors
A notable example of a highly regioselective transformation of a this compound derivative is found in the synthesis of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are investigated for the treatment of metabolic disorders. In the synthesis of compounds such as SKI2852, a derivative of (R)-1-methanesulfonyl-2-methylpiperazine is coupled with a pyrimidine (B1678525) electrophile.
The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the (R)-2-methylpiperazine core selectively attacks the electrophilic carbon on the pyrimidine ring. The presence of the bulky methanesulfonyl group at the N1 position and the methyl group at the C2 position sterically hinders the N1 nitrogen, thus directing the incoming electrophile exclusively to the N4 nitrogen. This results in the formation of the desired N-arylated product with high regioselectivity.
The reaction conditions are optimized to ensure the selective formation of the C-N bond at the intended position, avoiding any side reactions. This regiochemical control is essential for the pharmacological profile of the final molecule.
Table 1: Regioselective N-Arylation of a (R)-2-methylpiperazine derivative in the Synthesis of an 11β-HSD1 Inhibitor
| Reactant 1 | Electrophile | Product | Reaction Type | Key Feature |
| (R)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)-3-methylpiperazine | 2-chloro-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide | 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852) nih.gov | Nucleophilic Aromatic Substitution | Regioselective N4-arylation |
While the specific stereochemistry of the 2-methylpiperazine moiety is established prior to the coupling reaction, the stereospecificity of the transformation lies in the retention of the (R)-configuration at the chiral center throughout the synthesis. The reaction conditions for the N-arylation are mild enough not to cause epimerization, thus ensuring that the desired stereoisomer is obtained.
Further research into the stereospecific and regioselective transformations of this compound is ongoing, with the aim of developing novel synthetic methodologies for the efficient construction of complex chiral molecules with therapeutic potential.
Structural Elucidation and Conformational Analysis of 1 Methanesulfonyl 2 Methylpiperazine
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for determining the molecular architecture of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal information about the electronic structure, functional groups, and the precise arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can establish connectivity, stereochemistry, and conformational dynamics.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structure determination. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while coupling constants (J) reveal connectivity between neighboring nuclei.
For 1-Methanesulfonyl-2-methylpiperazine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methanesulfonyl group, the methyl group on the piperazine (B1678402) ring, and the piperazine ring protons themselves. The electron-withdrawing nature of the methanesulfonyl group is anticipated to deshield adjacent protons, shifting their signals downfield. The ¹³C NMR spectrum will similarly display unique signals for each carbon atom, with their chemical shifts influenced by the attached functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (on Piperazine) | 1.1 - 1.3 | Doublet (d) | ~6-7 |
| CH (Piperazine C2) | 3.8 - 4.0 | Multiplet (m) | - |
| CH₂ (Piperazine C3, C5, C6) | 2.5 - 3.5 | Multiplets (m) | - |
| CH₃ (on Sulfonyl) | 2.7 - 2.9 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (on Piperazine) | 15 - 20 |
| CH (Piperazine C2) | 50 - 55 |
| CH₂ (Piperazine C3) | 45 - 50 |
| CH₂ (Piperazine C5) | 48 - 53 |
| CH₂ (Piperazine C6) | 42 - 47 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating complex structural features.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between the C2-proton and the protons on the adjacent C3 and the C2-methyl group. It would also map the couplings between the protons on C3, C5, and C6, confirming the piperazine ring structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations would be expected between the protons of the sulfonyl-methyl group and the carbon atoms of the piperazine ring (C2, C6), confirming the attachment of the methanesulfonyl group to the N1 nitrogen. Similarly, correlations between the C2-methyl protons and the C2 and C3 carbons would verify its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal whether the methyl group at the C2 position is in an axial or equatorial orientation in the preferred chair conformation of the piperazine ring by showing correlations to other axial or equatorial protons on the ring.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information, akin to a molecular puzzle.
The molecular formula for this compound is C₆H₁₄N₂O₂S, corresponding to a monoisotopic mass of approximately 178.0776 Da. Upon ionization, the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the methanesulfonyl group.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178 | [M]⁺ | Molecular Ion |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical |
| 99 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl group |
| 85 | [C₅H₁₁N₂]⁺ | Cleavage of the piperazine ring |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperazine ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group (S=O stretches), C-H bonds of the alkyl groups, and N-H bond of the secondary amine in the piperazine ring.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1300 - 1350 | Asymmetric SO₂ Stretch | Sulfonamide |
| 1140 - 1180 | Symmetric SO₂ Stretch | Sulfonamide |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Compounds with extensive conjugation or chromophores typically show strong UV-Vis absorption. This compound lacks significant chromophores and is not expected to exhibit strong absorption in the 200-800 nm range.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate a detailed electron density map from which the precise positions of all atoms can be determined.
As of this writing, a crystal structure for this compound has not been reported in the public domain. However, if a suitable crystal were obtained, X-ray diffraction analysis would provide unambiguous data on:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state.
Stereochemistry: The absolute configuration of the chiral center at C2.
Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the piperazine N-H group.
This information would serve as the ultimate benchmark for validating the structural and conformational insights gained from spectroscopic methods.
Crystal Packing and Intermolecular Hydrogen Bonding Interactions
Although the crystal structure of this compound has not been individually detailed, the analysis of a closely related compound, 4-(methylsulfonyl)piperazin-1-ium chloride, offers significant insights into the probable crystal packing and intermolecular interactions. In the crystal structure of this salt, the piperazinium ring and the chloride ion are linked into a three-dimensional framework primarily through intermolecular N—H⋯Cl and C—H⋯Cl hydrogen bonds nih.gov.
For sulfonamide-containing compounds in general, strong intermolecular hydrogen bonds are a primary driving force in their crystal packing nih.govresearchgate.net. In the solid state, sulfonamides often exhibit hydrogen bonding between the sulfonyl oxygen atoms and hydrogen bond donors, such as N-H groups. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or rings mdpi.comnih.gov. It is therefore highly probable that in the crystalline form of this compound, the secondary amine proton of the piperazine ring would engage in hydrogen bonding with an oxygen atom of the sulfonyl group of an adjacent molecule, leading to the formation of intermolecular chains.
The crystal packing of sulfonamides is also influenced by other, weaker interactions. The specific packing arrangement will ultimately depend on the interplay of these various intermolecular forces to achieve the most stable crystalline lattice.
Conformational Analysis of the Piperazine Ring (e.g., Chair Conformation)
The piperazine ring in its derivatives typically adopts a stable chair conformation nih.govnih.gov. In the case of 4-(methylsulfonyl)piperazin-1-ium chloride, the piperazinium ring is observed to be in a chair conformation nih.gov. This is consistent with conformational analyses of other 2-substituted piperazines, which also favor a chair geometry nih.gov.
For this compound, two primary chair conformations are possible, differing in the axial or equatorial position of the methyl group at the C2 position. Studies on 1-acyl and 1-aryl 2-substituted piperazines have indicated a preference for the conformation where the substituent at the 2-position is in an axial orientation nih.gov. This preference can be influenced by various factors, including steric hindrance and potential intramolecular interactions. In the case of the N-methanesulfonyl group, its orientation relative to the piperazine ring is also a key conformational feature. In the crystal structure of 4-(methylsulfonyl)piperazin-1-ium chloride, the N—S bond adopts an equatorial orientation nih.gov. This arrangement likely minimizes steric repulsion between the bulky sulfonyl group and the piperazine ring.
The following table summarizes the expected conformational preferences for this compound based on data from related compounds.
| Substituent | Position | Preferred Orientation | Rationale |
| Methyl Group | C2 | Axial | Based on studies of 1-acyl and 1-aryl 2-substituted piperazines nih.gov. |
| Methanesulfonyl Group | N1 | Equatorial | Minimizes steric hindrance, as observed in 4-(methylsulfonyl)piperazin-1-ium chloride nih.gov. |
Geometry and Bond Parameters of the Sulfonyl Group
The geometry of the sulfonyl group is a critical aspect of the molecular structure of this compound. Computational and crystallographic studies of various sulfonamides provide a clear picture of the expected bond lengths and angles researchgate.net. The sulfur atom in the sulfonyl group is tetrahedral, bonded to two oxygen atoms, a nitrogen atom of the piperazine ring, and a methyl group.
The S=O and S-N bond lengths are characteristic of sulfonamides. Theoretical studies on methanesulfonyl derivatives indicate a highly polarized sulfonyl group researchgate.net. The geometry can be influenced by the electronic properties of the substituents. In a related sulfonamide structure, the O-S-O and N-S-C bond angles can deviate from the ideal tetrahedral angle due to steric and electronic effects biointerfaceresearch.com.
Based on crystallographic data of related sulfonamides, the following table presents typical bond parameters for the sulfonyl group.
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| S=O | 1.43 - 1.45 | O=S=O | 118 - 122 |
| S-N | 1.62 - 1.65 | O=S=N | 105 - 109 |
| S-C | 1.75 - 1.78 | O=S=C | 105 - 109 |
| N-S-C | 106 - 110 |
Note: These values are generalized from studies on various sulfonamides and may vary slightly for this compound.
Chiroptical Properties and Stereochemical Assignment for Enantiopure Forms
The presence of a chiral center at the C2 position of the piperazine ring means that this compound can exist as a pair of enantiomers. The study of the chiroptical properties of these enantiopure forms is essential for their stereochemical assignment and for understanding their interactions with other chiral molecules.
Chiral sulfonamides are an important class of compounds, and their chiroptical properties can be characterized using techniques such as circular dichroism (CD) spectroscopy nih.govnih.gov. The CD spectrum of a chiral molecule provides information about its absolute configuration. The observed Cotton effects, which are the characteristic positive or negative peaks in a CD spectrum, are directly related to the spatial arrangement of the atoms around the chiral center researchgate.net.
The stereochemical assignment of the enantiomers of this compound can be achieved through various methods. One common approach is the use of chiral high-performance liquid chromatography (HPLC) to separate the enantiomers tmc.edu. The absolute configuration can then be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations or by chemical correlation to a compound of known stereochemistry. The synthesis of chiral piperazines from enantiomerically pure starting materials, such as amino acids, is another strategy to obtain stereochemically defined products.
While specific experimental chiroptical data for this compound is not available in the reviewed literature, it is expected that the (R)- and (S)-enantiomers would exhibit mirror-image CD spectra. The precise nature of the Cotton effects would depend on the electronic transitions of the chromophores within the molecule, primarily the sulfonyl group and any other absorbing moieties, and their spatial relationship to the chiral center.
Computational Chemistry and Theoretical Studies of 1 Methanesulfonyl 2 Methylpiperazine
Molecular Modeling and Electronic Structure Calculations
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes
The presence of a flexible piperazine (B1678402) ring and a methyl group in 1-Methanesulfonyl-2-methylpiperazine suggests a complex conformational landscape. Molecular mechanics (MM) methods, which use classical force fields, are well-suited for efficiently exploring the potential energy surface of the molecule to identify stable conformers. By systematically rotating the rotatable bonds, a comprehensive picture of the low-energy conformations can be generated.
Prediction of Chemical Reactivity and Reaction Energetics
Transition State Analysis and Reaction Pathway Elucidation
Theoretical methods are invaluable for understanding the mechanisms of chemical reactions. For this compound, computational techniques could be used to model potential reactions, such as N-alkylation or reactions involving the sulfonyl group. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be predicted. This information is critical for designing synthetic routes and understanding the chemical stability of the compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -X.XX | Indicates electron-donating capability |
| LUMO Energy | +Y.YY | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Z.ZZ | Relates to chemical reactivity and stability |
Note: The values in this table are for illustrative purposes only, as specific computational data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical Focus)
QSAR and SPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. In a theoretical context, various molecular descriptors for this compound could be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
Should a series of analogous compounds with known activities or properties be available, a QSAR or SPR model could be developed. This would involve calculating a range of descriptors for each molecule and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. Such a model could then be used to estimate the activity or properties of new, unsynthesized derivatives of this compound, thereby guiding future research efforts.
Molecular Docking and Binding Energy Calculations with Research Targets (In Vitro/Theoretical)*
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking and binding energy calculations for the compound this compound. While research exists for various derivatives of piperazine and their interactions with biological targets, data focusing solely on this compound is not publicly available.
Computational studies, including molecular docking, are crucial in modern drug discovery to predict the binding affinity and interaction of a ligand with a target protein at the molecular level. This in silico method helps in identifying potential drug candidates and understanding their mechanism of action before their synthesis and in vitro testing.
Typically, such a study would involve:
Identification of a Biological Target: A specific protein or enzyme implicated in a disease pathway would be chosen.
Molecular Docking Simulation: The 3D structure of this compound would be docked into the binding site of the target protein using specialized software.
Binding Energy Calculation: The strength of the interaction between the compound and the protein would be quantified, usually in kcal/mol. A lower binding energy generally indicates a more stable and potent interaction.
Analysis of Interactions: The specific amino acid residues of the protein that interact with the compound would be identified, providing insights into the binding mode.
Without specific research on this compound, it is not possible to provide data tables or detailed research findings on its molecular docking and binding energy calculations with any research targets.
*** Note:** The content provided in this section is based on the absence of available specific research data for this compound. The description of the methodology is general to the field of computational chemistry.
Analytical Methodologies for Research and Quality Control of 1 Methanesulfonyl 2 Methylpiperazine
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of pharmaceutical compounds, providing the necessary separation of the main component from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 1-Methanesulfonyl-2-methylpiperazine. Given that the compound lacks a significant UV chromophore, detection can be challenging with standard UV detectors. However, methods can be developed using alternative detection methods or derivatization. A reversed-phase HPLC method is typically suitable. nih.gov For compounds with poor retention on standard C18 columns, ion-pairing agents can be added to the mobile phase to improve retention and peak shape. researchgate.net
Method validation is performed to ensure the method is accurate, precise, specific, and linear over a desired concentration range. nih.gov Parameters such as limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724)/Water with Ion-Pairing Agent (e.g., 0.1% HFBA) | Eluent to carry the sample through the column. Ion-pairing agent enhances retention of polar analytes. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) | Universal detectors suitable for compounds with no UV chromophore. researchgate.net |
| Column Temp. | 30-40 °C | Optimizes separation efficiency and reduces viscosity. researchgate.net |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances. It is particularly useful for quantifying residual solvents used in the synthesis of this compound and for monitoring the progress of the synthesis reaction. ispub.comresearchgate.net A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity for organic compounds. ispub.com
In reaction monitoring, GC can be used to track the consumption of starting materials (e.g., 2-methylpiperazine) and the formation of the final product over time. This allows for the optimization of reaction conditions and determination of the reaction endpoint. While thin-layer chromatography (TLC) can also be used for monitoring, GC provides more quantitative data. mdpi.comthieme.de
Table 2: Representative GC Conditions for Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-17 or BP 624 (e.g., 30 m x 0.53 mm, 1 µm film) | Capillary column for separating volatile components. ispub.com |
| Carrier Gas | Helium or Nitrogen | Inert gas to move the sample through the column. |
| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction into the column. |
| Oven Program | Isothermal or Gradient (e.g., 150 °C hold, then ramp to 260 °C) | Controls the temperature to achieve separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID), 260 °C | Detects and quantifies organic analytes after separation. |
The presence of a stereocenter at the 2-position of the piperazine (B1678402) ring means that this compound exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them to determine the enantiomeric excess (ee) of the desired enantiomer. nih.govnih.gov
Chiral HPLC is the most common method for this purpose. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to have different retention times and thus enabling their separation and quantification. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines. mdpi.commdpi.com
Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Selector | Common Trade Names |
|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 |
| Protein-Based | α1-acid glycoprotein (AGP) | Chiral-AGP |
| Cyclodextrin-Based | Beta-cyclodextrin derivatives | Cyclobond |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide enhanced analytical power, offering both separation and structural identification capabilities.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for detecting and identifying impurities at trace levels. shimadzu.com Its high sensitivity and selectivity make it ideal for analyzing potential genotoxic impurities (PGIs) that may arise during the synthesis or degradation of the active pharmaceutical ingredient (API). shimadzu.comnih.gov
The LC system separates the target compound from its impurities, which are then ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov The tandem MS (MS/MS) capability allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for accurate quantification of impurities even in complex matrices. nih.govnih.gov
Table 4: General LC-MS/MS Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC System | UHPLC/HPLC | Provides high-resolution separation prior to MS detection. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the eluted analytes for MS analysis. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Separates ions based on their mass-to-charge ratio. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis of specific impurities. nih.gov |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the parent ion in the collision cell. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a definitive technique for the identification of volatile and semi-volatile compounds. shimadzu.comunodc.org It is used to identify residual solvents, synthetic by-products, or degradation products that are amenable to gas chromatography. rsc.org
After components are separated on the GC column, they enter the MS detector, where they are ionized, typically by electron ionization (EI). nih.gov This high-energy ionization process causes the molecules to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. nih.gov The fragmentation pattern of piperazine derivatives often involves cleavage of the piperazine ring, providing structural information for identification. researchgate.net
Table 5: Typical GC-MS System Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | 5% Phenyl/95% Methyl Polysiloxane (e.g., DB-5ms) | A common, relatively nonpolar column for general-purpose separation. |
| Injector Temp. | 250-280 °C | Ensures complete vaporization of the sample. unodc.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole | Filters ions by their mass-to-charge ratio to generate the mass spectrum. |
| Scan Range | 35-400 amu | Defines the mass range over which ions are detected. |
| Transfer Line Temp. | 280-290 °C | Prevents condensation of analytes between the GC and the MS. unodc.org |
Purity Profiling and Identification of Impurities and By-products
The quality of a chemical compound intended for research or as a pharmaceutical intermediate is fundamentally dependent on its purity profile. researchgate.net For this compound, purity profiling involves the comprehensive identification, quantification, and control of all potential impurities, including by-products from the synthesis, residual starting materials, and degradation products. This process is critical to ensure the consistency, efficacy, and safety of the final product in which it is used. Regulatory authorities provide guidance and establish specification limits to ensure the purity of chemical substances. researchgate.net Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the separation and identification of piperazine derivatives and their related substances. rsc.org
Development of Analytical Standards
The foundation of accurate purity profiling is the development and use of well-characterized analytical standards. For quantitative analysis, a primary reference standard of this compound is required, against which production batches can be compared. Furthermore, standards for all potential and identified impurities are necessary to confirm their identity and determine their concentration in the final product.
A key potential precursor and impurity is 1-methylpiperazine (B117243). Certified analytical standards for 1-methylpiperazine are commercially available and essential for developing validated analytical methods to detect its presence as a residual starting material. sigmaaldrich.com
Table 1: Specifications of a Commercial Analytical Standard for a Potential Starting Material Data sourced from a commercial supplier of analytical standards. sigmaaldrich.com
| Property | Value |
|---|---|
| Compound Name | 1-Methylpiperazine |
| CAS Number | 109-01-3 |
| Assay (by GC) | ≥99.5% |
| Format | Neat |
| Boiling Point | 138 °C |
| Density (at 25 °C) | 0.903 g/mL |
| Refractive Index (n20/D) | 1.466 |
For highly sensitive analytical methods like LC-MS/MS, which are capable of detecting trace-level impurities, isotopically labeled internal standards are often used to ensure accuracy. For instance, in the analysis of nitrosamine impurities that can form from piperazine precursors, a deuterated standard such as 1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) may be employed as an internal standard for precise quantification. mdpi.com
Characterization of Synthetic Intermediates and Residual Starting Materials
The impurity profile of this compound is directly influenced by the synthetic route employed, including the purity of the starting materials and the efficiency of each reaction step.
Residual Starting Materials: The synthesis of this compound likely involves the reaction of 2-methylpiperazine (B152721) with methanesulfonyl chloride. Consequently, unreacted quantities of these starting materials could remain in the final product. It is also crucial to characterize the purity of the starting materials themselves. For example, 1-methylpiperazine, a common starting material in many pharmaceutical syntheses, can contain trace levels of piperazine and 1-ethyl piperazine. researchgate.net These impurities in the starting material can lead to the formation of corresponding side products in the final compound. researchgate.net
Synthetic Intermediates: Multi-step syntheses may involve the formation of various intermediates. smolecule.com Incomplete conversion during the synthesis can lead to the presence of these intermediates in the final product. For example, in syntheses involving piperazine derivatives, the formation of partially reacted or alternative reaction products is a possibility that must be monitored. mdpi.com
Impurities and By-products: Side reactions during synthesis are a common source of impurities. In reactions involving piperazine, which has two nitrogen atoms, there is a potential for double addition or other side reactions if the reaction conditions are not carefully controlled. mdpi.com Furthermore, certain precursors or reagents can lead to the formation of potentially genotoxic impurities. For example, the presence of 1-methylpiperazine as a starting material or intermediate creates a risk for the formation of 1-methyl-4-nitrosopiperazine (MNP), a nitrosamine impurity, under certain conditions. mdpi.com Analytical methods, particularly LC-MS/MS, are developed specifically to detect such impurities at very low levels. mdpi.com
A systematic approach to identifying and controlling these related substances is essential for ensuring the quality of this compound.
Table 2: Potential Impurities and Analytical Methods for this compound
| Potential Impurity/Related Substance | Likely Origin | Recommended Analytical Technique |
|---|---|---|
| 2-Methylpiperazine | Residual Starting Material | GC, GC-MS researchgate.net |
| Methanesulfonyl Chloride | Residual Starting Material | GC, HPLC |
| Piperazine | Impurity in Starting Material | GC, GC-MS researchgate.net |
| 1-Ethyl-2-methylpiperazine | By-product from Impurity | GC-MS |
| 1,4-bis(Methanesulfonyl)-2-methylpiperazine | By-product (Di-substitution) | LC-MS |
Mechanistic Investigations of Molecular Interactions in Vitro and Biochemical Focus
Exploration of Molecular Targets and Binding Mechanisms (In Vitro)
No published research was found that investigates the molecular targets or binding mechanisms of 1-Methanesulfonyl-2-methylpiperazine.
Enzyme Inhibition Studies (e.g., Matrix Metalloproteinase, Carbonic Anhydrase, HIV-1 Protease, DPP-IV)
There are no available data from enzyme inhibition assays for this compound.
Receptor Binding Assays with Defined Ligands (In Vitro)
Information from receptor binding assays involving this compound is not present in the scientific literature.
Protein-Ligand Interaction Analysis (e.g., SPR, ITC)
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound have been published.
Cellular Pathway Modulation Studies (In Vitro, Avoiding Efficacy/Toxicity Outcomes)
There is no available research on the effects of this compound on cellular pathways.
Investigation of Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR pathways)
No studies were found that explore the modulation of intracellular signaling cascades, such as the PI3K/AKT/mTOR pathway, by this compound.
Cell-Based Assays for Target Engagement and Biological Response (e.g., enzyme activity in cell lysates, not cell viability for therapeutic ends)
Data from cell-based assays designed to measure target engagement or a specific biological response (excluding therapeutic outcomes) for this compound are not available.
Structure-Activity Relationship (SAR) Delineation in In Vitro Systems
The exploration of structure-activity relationships (SAR) for derivatives of this compound in controlled in vitro environments is fundamental to understanding their molecular interactions and optimizing their potential as pharmacological agents. By systematically modifying the chemical structure of the parent compound and evaluating the subsequent changes in biological activity, researchers can identify key molecular features that govern target binding and efficacy.
Elucidation of Key Pharmacophoric Elements for Molecular Recognition
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, in vitro studies have begun to delineate the critical components of their pharmacophore.
The piperazine (B1678402) ring itself often serves as a central scaffold, providing a rigid structure that correctly orients the appended functional groups for optimal interaction with the target protein. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or as points for substitution to introduce other crucial functionalities.
The methanesulfonyl group at the 1-position is a key feature. Its strong electron-withdrawing nature can influence the basicity of the piperazine nitrogens, which can be critical for forming ionic interactions or hydrogen bonds with acidic residues in a binding pocket. The sulfonyl oxygens are potent hydrogen bond acceptors, and the methyl group can engage in hydrophobic interactions.
The methyl group at the 2-position of the piperazine ring introduces a chiral center and provides a steric element that can influence both binding affinity and selectivity. Depending on the topology of the binding site, this methyl group can either fit into a small hydrophobic pocket, thereby increasing affinity, or create steric hindrance that prevents or weakens the interaction.
Interactive Table: Hypothetical Pharmacophoric Elements and Their Contributions
| Pharmacophoric Feature | Potential Interaction Type | Significance for Molecular Recognition |
|---|---|---|
| Piperazine Ring | Scaffold, Hydrogen Bonding | Orients substituents for optimal target interaction. |
| N1-Methanesulfonyl Group | Hydrogen Bond Acceptor, Hydrophobic Interaction | Crucial for anchoring the molecule in the binding site. |
| N4-Substituent | Variable (H-bond, ionic, hydrophobic) | Modulates affinity, selectivity, and pharmacokinetic properties. |
Influence of Stereochemistry on Binding Affinity and Selectivity
The presence of a chiral center at the 2-position of the piperazine ring means that this compound exists as two enantiomers: (R)-1-methanesulfonyl-2-methylpiperazine and (S)-1-methanesulfonyl-2-methylpiperazine. Biological systems are inherently chiral, and as such, these enantiomers can exhibit significantly different binding affinities and selectivities for their molecular targets.
In vitro biochemical assays are essential for quantifying the activity of individual enantiomers. Such studies often reveal that one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This difference in activity is attributed to the three-dimensional arrangement of atoms. The binding site of a protein target has a specific topography, and only the eutomer may be able to orient its key binding groups to interact optimally with the complementary residues in the binding pocket. The distomer, being a mirror image, may not be able to achieve the same favorable interactions and may even experience steric clashes with the protein.
For example, in a hypothetical scenario, the (R)-enantiomer might place the 2-methyl group in a favorable hydrophobic pocket, leading to a high binding affinity. In contrast, the (S)-enantiomer might position the methyl group in a way that it clashes with an amino acid residue, resulting in a significantly lower binding affinity. This stereoselectivity is a critical aspect of drug design and development, as the use of a single, more active enantiomer can lead to a more potent and selective therapeutic agent with a better side-effect profile.
Interactive Table: Hypothetical In Vitro Binding Affinities of Stereoisomers
| Compound | Enantiomer | Target | Binding Affinity (Ki, nM) | Selectivity vs. Off-Target |
|---|---|---|---|---|
| This compound | (R) | Target X | 10 | 100-fold |
| This compound | (S) | Target X | 500 | 5-fold |
This hypothetical data illustrates that the (R)-enantiomer has a significantly higher affinity for "Target X" compared to the (S)-enantiomer and the achiral parent compound, highlighting the profound influence of stereochemistry on molecular recognition.
Future Research Directions and Potential Applications in Chemical Science
Development of Novel Synthetic Methodologies and Green Chemistry Approaches
The synthesis of 1-Methanesulfonyl-2-methylpiperazine and its derivatives typically relies on established organic chemistry reactions. A common approach involves the reaction of 2-methylpiperazine (B152721) with methanesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction attaches the methanesulfonyl group to one of the nitrogen atoms of the piperazine (B1678402) ring.
Future research in this area is geared towards developing more sustainable and efficient synthetic protocols, in line with the principles of green chemistry. Key areas of exploration include:
Photocatalytic Methods: Inspired by the synthesis of related compounds like 2-methylpiperazine using photocatalysis, future work could investigate the use of semiconductor-zeolite composite catalysts to synthesize N-sulfonylated piperazines. iitm.ac.in Such methods often operate at ambient temperature and pressure, significantly reducing the energy consumption of the process. iitm.ac.in
Sonochemical Synthesis: Ultrasound-assisted synthesis is a promising green chemistry approach that can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. nih.gov Protocols using water as a solvent under ultrasonic irradiation could offer an eco-friendly alternative to conventional heating methods for the synthesis of this compound. nih.gov
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. For piperazine derivatives used in pharmaceuticals, flow chemistry has been developed to avoid issues like metal catalyst contamination and to allow for better process control. mdpi.com
Catalyst Optimization: For reactions involving piperazines, research into more efficient and reusable catalysts, such as supported metal catalysts, can minimize waste and improve the economic viability of the synthesis. researchgate.net
While green synthesis protocols for the closely related 1-methylpiperazine (B117243) have been developed using cost-effective raw materials and hydrogenation catalysts like Raney nickel, specific research into analogous green methods for this compound is not yet extensively documented. chemicalbook.com
Integration into Advanced Materials Science Research and Polymer Chemistry
The integration of piperazine derivatives into materials science is an area of growing interest. Although direct applications of this compound in advanced materials are not widely reported, the properties of the piperazine scaffold suggest several potential research avenues.
Corrosion Inhibitors: Related compounds like 1-methylpiperazine have been studied for their potential as corrosion inhibitors. chemicalbook.com Their ability to form complexes with metal ions and their thermal stability make them suitable for protecting metals in harsh industrial environments. chemicalbook.com Future research could assess the efficacy of this compound in this capacity, leveraging the physicochemical properties imparted by the methanesulfonyl group.
Polymer Building Blocks: Piperazine itself is used to create unique amorphous polymers. researchgate.net The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions, potentially leading to the development of novel polyamides or other polymers with tailored thermal and mechanical properties.
Specialty Chemicals: 2-Methylpiperazine is a known intermediate in the production of epoxy resin curing agents and textile processing auxiliaries. ossila.com Investigating whether the introduction of the methanesulfonyl group in this compound can enhance performance in these applications represents a viable direction for future materials research.
Exploration of Catalytic Applications and Organocatalysis
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry. While many heterocyclic compounds, including piperazine derivatives, are explored as catalysts, there is currently limited specific information in the scientific literature on the use of this compound as an organocatalyst.
However, the structure of the molecule suggests potential. The presence of both a basic piperazine nitrogen and the electron-withdrawing methanesulfonyl group could allow for bifunctional activation of substrates. Future research could explore its potential in:
Asymmetric Synthesis: Chiral versions of 2-methylpiperazine are valuable in asymmetric synthesis. researchgate.net Enantiomerically pure (R)- or (S)-1-Methanesulfonyl-2-methylpiperazine could be investigated as chiral ligands or catalysts for stereoselective transformations.
Conjugate Additions: Piperazine-containing structures have been employed in organocatalytic conjugate additions to form complex molecular scaffolds. nih.gov The unique electronic and steric properties of this compound could be harnessed in similar reaction schemes.
Design of Chemical Probes for Biological Research
The piperazine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. mdpi.com Compounds containing this motif are often used as building blocks for creating chemical probes to study biological processes and validate new drug targets.
This compound serves as a valuable intermediate in this context. The methanesulfonyl group can enhance solubility and reactivity, while the piperazine core provides a versatile attachment point for other functional groups. smolecule.com Potential applications in probe design include:
Enzyme Inhibitors: Derivatives of the related 1-(methylsulfonyl)piperazine have been explored as potential inhibitors for enzymes like LpxH, which is crucial for bacterial cell wall synthesis, suggesting a pathway toward novel antibiotics. smolecule.com
Receptor Ligands: The piperazine structure is a key component of ligands for various receptors in the central nervous system (CNS). smolecule.com By modifying the this compound core, researchers can design and synthesize libraries of compounds to probe receptor function and screen for new therapeutic agents.
Contributions to Fundamental Principles in Organic and Physical Chemistry
Understanding the fundamental physicochemical properties of a molecule is essential for predicting its behavior and designing new applications. For this compound, a comprehensive characterization of these properties can provide valuable insights into structure-activity relationships and reaction mechanisms.
While extensive experimental data for this specific compound is scarce, computational methods and comparisons with related structures provide useful information.
Physicochemical Properties of Related Piperazine Compounds
| Property | 1-(Methylsulfonyl)piperazine | 2-Methylpiperazine | 1-Methylpiperazine |
|---|---|---|---|
| Molecular Formula | C₅H₁₂N₂O₂S chemsrc.comnih.gov | C₅H₁₂N₂ nih.gov | C₅H₁₂N₂ |
| Molecular Weight | 164.23 g/mol nih.gov | 100.16 g/mol nih.gov | 100.16 g/mol |
| Boiling Point | 280.6 °C chemsrc.com | 155 °C | 150-152 °C chemicalbook.com |
| Melting Point | 99 °C chemsrc.com | 61-63 °C | -18 °C chemicalbook.com |
| Density | 1.3 g/cm³ chemsrc.com | - | 0.862 g/cm³ (at 25°C) chemicalbook.com |
| LogP | -0.67 chemsrc.com | -0.4 nih.gov | - |
Q & A
Q. What are the established methods for synthesizing 1-Methanesulfonyl-2-methylpiperazine, and how can its purity be verified?
Methodological Answer: The synthesis of piperazine derivatives like this compound typically involves functionalizing the piperazine ring with sulfonyl and methyl groups. A general procedure includes reacting 2-methylpiperazine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) under nitrogen. Purification is achieved via crystallization or flash chromatography. Purity verification employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity and assess end-group functionalities . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can further quantify purity.
Q. How can the structural conformation of this compound be determined using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D conformation. For sulfonylated piperazines, crystals are grown via slow evaporation of methanol or ethanol solutions. The asymmetric unit often reveals chair conformations for the piperazine ring, with sulfonyl groups occupying equatorial positions to minimize steric strain. Puckering parameters (Q, θ, φ) and hydrogen-bonding networks are analyzed using software like SHELX or OLEX2. For example, related compounds like 4-(methylsulfonyl)piperazin-1-ium chloride exhibit chair conformations with puckering amplitudes of .
Q. What thermodynamic properties of this compound are critical for its stability under experimental conditions?
Methodological Answer: Key thermodynamic parameters include:
- pKa values : Determined via potentiometric titration at varying temperatures (298–323 K). For 2-methylpiperazine derivatives, pKa typically ranges between 9.2–10.5, influenced by substituent effects .
- Heat of absorption () : Critical for CO capture studies; measured using calorimetry or derived from van’t Hoff plots. For aqueous 2-methylpiperazine, ranges 50–75 kJ/mol, depending on loading and temperature .
- Thermal stability : Assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds.
Advanced Research Questions
Q. What experimental approaches are used to assess the inhibitory effects of this compound on protein kinase C (PKC) activity?
Methodological Answer:
- Kinase inhibition assays : Use recombinant PKC isoforms in vitro with [γ-P]ATP and substrate peptides (e.g., myelin basic protein). IC values are calculated via dose-response curves. H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) shows a Ki of 6 µM for PKC, determined through competitive inhibition studies with ATP .
- Selectivity profiling : Test against related kinases (e.g., PKA, PKG) using kinase activity kits (e.g., Promega ADP-Glo™). Controls include staurosporine (broad-spectrum inhibitor) and H-89 (PKA-specific).
Q. How does this compound induce apoptosis in neuroblastoma cells, and what methodologies confirm its p53-dependent mechanism?
Methodological Answer:
Q. In designing experiments to study the selectivity of this compound across kinase families, what controls and validation steps are essential?
Methodological Answer:
- Positive/Negative controls : Include H-7 (PKC-selective) and H-8 (PKA/PKG-selective) to benchmark selectivity .
- Kinase panel screening : Use commercial kinase profiling services (e.g., Eurofins) to test against 50–100 kinases.
- ATP competition assays : Vary ATP concentrations (0.1–10 mM) to confirm competitive inhibition. Lineweaver-Burk plots differentiate ATP-competitive vs. non-competitive mechanisms .
- Cellular toxicity controls : Measure cell viability (e.g., MTT assay) to distinguish kinase inhibition from cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
